![molecular formula C24H17N3O2S B11688521 (3Z)-5-methyl-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11688521.png)
(3Z)-5-methyl-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-Methyl-3-[(2Z,5E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound featuring a thiazolidine ring fused with an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-[(2Z,5E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-2-one typically involves multicomponent reactions. One common method includes the condensation of an indole derivative with a thiazolidine precursor under acidic or basic conditions. The reaction often requires a catalyst to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve green chemistry approaches to enhance atom economy and reduce environmental impact. Techniques such as nano-catalysis and click chemistry are employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom within the thiazolidine ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for electrophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
5-Methyl-3-[(2Z,5E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, inhibiting their function. The indole moiety can bind to receptor sites, modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds like 1,3-thiazolidin-4-one share the thiazolidine ring structure.
Indole derivatives: Compounds such as indole-3-acetic acid share the indole moiety
Properties
Molecular Formula |
C24H17N3O2S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-(4-hydroxy-3-phenyl-2-phenylimino-1,3-thiazol-5-yl)-5-methylindol-2-one |
InChI |
InChI=1S/C24H17N3O2S/c1-15-12-13-19-18(14-15)20(22(28)26-19)21-23(29)27(17-10-6-3-7-11-17)24(30-21)25-16-8-4-2-5-9-16/h2-14,29H,1H3 |
InChI Key |
YSADKFQXGSRRIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)O |
Origin of Product |
United States |
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